5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with the molecular formula C17H14BrN3O3 It is known for its unique structure, which includes a bromophenyl group, a dimethylpyrrole moiety, and a diazinane-trione core
Mechanism of Action
Target of Action
The primary target of this compound is the LmPTR1 pocket . This is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme involved in the survival and proliferation of the Leishmania parasite .
Mode of Action
The compound interacts with its target through a desirable fitting pattern in the LmPTR1 pocket . This interaction is characterized by a lower binding free energy of -9.8 kcal/mol, indicating a strong and favorable interaction . The compound’s interaction with the LmPTR1 pocket can inhibit the function of the enzyme, thereby affecting the survival and proliferation of the Leishmania parasite .
Biochemical Pathways
The compound affects the biochemical pathway involving the LmPTR1 enzyme. By inhibiting the function of this enzyme, the compound disrupts the normal metabolic processes of the Leishmania parasite, leading to its death . The downstream effects of this disruption are still under investigation.
Result of Action
The result of the compound’s action is the inhibition of the LmPTR1 enzyme, leading to the death of the Leishmania parasite . This makes the compound a potential candidate for the treatment of diseases caused by this parasite, such as leishmaniasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 4-bromobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
5-[(4-DIMETHYLAMINOPHENYL)METHYLENE]-1,3-DIAZINANE-2,4,6-TRIONE: Similar structure but with a dimethylamino group instead of a bromophenyl group.
5-[(4-METHOXYPHENYL)METHYLENE]-1,3-DIAZINANE-2,4,6-TRIONE: Contains a methoxy group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 5-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE imparts unique chemical properties, such as enhanced reactivity in substitution reactions and potential biological activity. This distinguishes it from other similar compounds and makes it a valuable target for research and development .
Properties
IUPAC Name |
5-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-9-7-11(8-14-15(22)19-17(24)20-16(14)23)10(2)21(9)13-5-3-12(18)4-6-13/h3-8H,1-2H3,(H2,19,20,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCAXDFTCJQKHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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